N-methyl-2-piperazin-1-ylacetamide
Overview
Description
“N-methyl-2-piperazin-1-ylacetamide” is a chemical compound with the CAS Number: 39890-41-0 . It has a molecular weight of 157.22 and its IUPAC name is N-methyl-2-(1-piperazinyl)acetamide .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C7H15N3O . The InChI code for this compound is 1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 157.22 .Scientific Research Applications
Anticancer Activity
- N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown promising in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinomas. Compound 7k, in particular, exhibited the highest activity against these cell lines (Boddu et al., 2018).
ACAT-1 Inhibition for Disease Treatment
- Derivatives like K-604 have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anti-Inflammatory Properties
- Compounds like 2-(4-methyl-piperazin-1-yl)-quinoxaline have demonstrated significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).
Acetylcholinesterase Inhibition
- Some piperazine-1-ylacetamide derivatives have been found effective as acetylcholinesterase inhibitors, with certain compounds showing higher inhibition rates than the standard drug donepezil (Yurttaş et al., 2013).
Leishmanicidal Activity
- Piperazine analogs have shown strong in vitro leishmanicidal activity against Leishmania major promastigotes, outperforming the reference drug pentostam (Foroumadi et al., 2005).
Flame Retardant Applications
- Piperazine-phosphonates derivatives have been investigated for their potential as flame retardants in cotton fabric, showing distinctive details in thermal degradation when applied as additives (Nguyen et al., 2014).
Synthesis of Flunarizine
- Flunarizine, a drug used for treating migraines and other conditions, can be synthesized using piperazine derivatives as intermediates (Shakhmaev et al., 2016).
Luminescent Properties and Photo-Induced Electron Transfer
- Piperazine substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching by photo-induced electron transfer processes (Gan et al., 2003).
Antidepressant and Antianxiety Activities
- Novel piperazine compounds have been synthesized and tested for antidepressant and antianxiety activities, with some showing significant activity in behavioral tests (Kumar et al., 2017).
New Manufacturing Procedure for Cetirizine
- A new manufacturing procedure for cetirizine dihydrochloride has been developed using piperazine derivatives as intermediates (Reiter et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHHBNFPDRYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406998 | |
Record name | N-methyl-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-41-0 | |
Record name | N-methyl-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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